4-Methoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride
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Overview
Description
4-Methoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides. This compound is characterized by the presence of a methoxy group, a pyridinylmethyl carbamoyl group, and a benzoyl chloride moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride typically involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with pyridin-3-ylmethylamine to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the reactions are typically carried out at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include bases like triethylamine, nucleophiles like amines and alcohols, and catalysts like palladium in the case of coupling reactions. The reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran under controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide, while coupling reactions would result in the formation of biaryl compounds .
Scientific Research Applications
4-Methoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride involves its reactivity as a benzoyl chloride. The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoyl Chloride: Lacks the pyridinylmethyl carbamoyl group, making it less versatile in certain reactions.
3-Pyridinylmethylamine: Lacks the benzoyl chloride moiety, limiting its reactivity in coupling reactions.
Uniqueness
4-Methoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride is unique due to the presence of both the methoxy group and the pyridinylmethyl carbamoyl group, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
4-methoxy-3-(pyridin-3-ylmethylcarbamoyl)benzoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-21-13-5-4-11(14(16)19)7-12(13)15(20)18-9-10-3-2-6-17-8-10/h2-8H,9H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYKGCQLAFJJCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)Cl)C(=O)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60848465 |
Source
|
Record name | 4-Methoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60848465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90183-39-4 |
Source
|
Record name | 4-Methoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60848465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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